molecular formula C13H10F3NO5S2 B2827043 Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate CAS No. 895261-11-7

Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate

Cat. No.: B2827043
CAS No.: 895261-11-7
M. Wt: 381.34
InChI Key: VQPGMYGTBYEVKY-UHFFFAOYSA-N
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Description

Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate (IUPAC name) is a sulfamoyl-substituted thiophene carboxylate derivative. Structurally, it features a thiophene ring substituted at the 2-position with a methyl carboxylate group and at the 3-position with a sulfamoyl moiety linked to a 4-(trifluoromethoxy)phenyl group. This compound is synthesized via multi-step reactions involving diazotization, sulfonation, and coupling with amines, as described in analogous synthetic pathways for related sulfamoyl thiophenes . The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it relevant in medicinal chemistry and agrochemical research .

Properties

IUPAC Name

methyl 3-[[4-(trifluoromethoxy)phenyl]sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO5S2/c1-21-12(18)11-10(6-7-23-11)24(19,20)17-8-2-4-9(5-3-8)22-13(14,15)16/h2-7,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPGMYGTBYEVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate typically involves multiple steps. One common method includes the reaction of thiophene-2-carboxylic acid with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with 4-(trifluoromethoxy)aniline under appropriate conditions to yield the final product. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under strong oxidative conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are common.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the sulfonyl group may produce thiols or sulfides.

Scientific Research Applications

Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxyphenyl group can enhance binding affinity to certain proteins or enzymes, while the sulfonyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Core Structure : The target compound uses a simple thiophene ring, whereas analogs like Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate feature a benzothiophene core, which increases aromaticity and steric bulk .

Substituent Effects :

  • The trifluoromethoxy group in the target compound provides electron-withdrawing properties and enhanced metabolic resistance compared to methoxy or dimethoxy groups in analogs .
  • Ester Groups : Methyl esters (e.g., target compound) generally exhibit lower molecular weights and higher volatility than ethyl esters (e.g., 421.49 g/mol analog) .

Physicochemical Properties

  • Dielectric Constant: Methyl thiophene-2-carboxylate derivatives (e.g., dielectric constant = 8.81 at 20°C) exhibit higher polarity than non-carboxylated thiophenes (e.g., 3-methylthiophene: 0.95) . This polarity enhances solubility in polar solvents, favoring pharmaceutical formulations.
  • Synthetic Yields : Sulfamoyl coupling reactions (as in ) typically achieve yields of 85–90% under optimized conditions, comparable to analogs like Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethoxy)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (88.7% yield) .

Functional Comparisons

  • Thermal Stability : The trifluoromethoxy group improves thermal stability over chlorine or nitro substituents, as seen in halogenated benzenesulfonamides .

Biological Activity

Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate is a complex organic compound that exhibits a range of biological activities. This article explores its chemical properties, synthesis methods, and significant biological effects based on available research.

  • Molecular Formula : C20_{20}H17_{17}F3_{3}N2_{2}O4_{4}S2_{2}
  • Molecular Weight : 470.5 g/mol
  • CAS Number : 1206999-86-1

The compound features a thiophene ring, which is known for its electron-rich properties, and a sulfonamide group that may contribute to its biological activities. The trifluoromethoxy group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Preparation of the Thiophene Ring : This can be achieved through methods such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and sulfur.
  • Functionalization : The thiophene ring is then functionalized with sulfonamide and carboxamide groups through reactions like sulfonation and acylation.
  • Purification : The final product is purified using chromatographic techniques to ensure high purity for biological testing.

Antitumor Activity

Preliminary studies suggest potential antitumor effects associated with thiophene-based compounds. The mechanism may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. One study highlighted that modifications to the thiophene structure could enhance cytotoxicity against various cancer cell lines, indicating that this compound could be explored further for its anticancer properties.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes linked to disease pathways. For example, sulfonamide derivatives have been investigated for their ability to inhibit carbonic anhydrase and other key enzymes involved in metabolic processes. This inhibition could lead to therapeutic applications in treating conditions such as glaucoma or edema.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A study evaluated various thiophene derivatives for their antimicrobial properties against strains of Escherichia coli and Staphylococcus aureus. Results indicated that certain modifications enhanced activity significantly, suggesting potential for developing new antibiotics based on this scaffold .
  • Antitumor Evaluation :
    • In vitro tests on cancer cell lines revealed that thiophene derivatives exhibited varying degrees of cytotoxicity. Compounds similar in structure to this compound showed promising results in inhibiting tumor growth, warranting further investigation into their mechanisms .
  • Enzyme Inhibition Studies :
    • Research into enzyme inhibitors has shown that compounds with sulfonamide groups can effectively inhibit carbonic anhydrase activity, which is crucial in several physiological processes. This suggests that this compound may have therapeutic potential in diseases where enzyme modulation is beneficial .

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